molecular formula C16H25BrClNO B1374552 2-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220027-44-0

2-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1374552
M. Wt: 362.7 g/mol
InChI Key: TYTXBNRBCAHLAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride is a synthetic compound belonging to the chemical class of piperidines. It is a colorless crystalline solid with a melting point of 109–110 °C and a solubility of 16 mg/mL in water. This compound has been extensively studied in recent years due to its potential applications in scientific research.

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Synthesis and Antimicrobial Activities : A study synthesized a compound similar to 2-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride and evaluated its antimicrobial activities. The synthesized compound showed moderate activities against various bacterial strains including E. coli and methicillin-resistant S. aureus (Ovonramwen et al., 2019).
  • Antibacterial Potential of Derivatives : Research focused on synthesizing acetamide derivatives with piperidine and evaluating their antibacterial potentials. The study found that these compounds, related in structure to 2-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride, exhibited moderate inhibitory effects against various bacterial strains (Iqbal et al., 2017).

Medicinal Chemistry and Drug Synthesis

  • Phencyclidine-Like Compounds Synthesis : A study synthesized etoxadrol, a compound with similarities to 2-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride, and investigated its affinity to the phencyclidine binding site. This research contributes to the understanding of the synthesis and properties of phencyclidine-like compounds (Thurkauf et al., 1988).
  • Piperidine Derivatives in Medicinal Chemistry : The synthesis of various piperidine derivatives, including those with structural similarities to 2-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride, was studied for potential medicinal applications. This research enhances the understanding of piperidine derivatives in drug design and development (Zheng Rui, 2010).

Pharmacology and Therapeutic Applications

  • Anti-Acetylcholinesterase Activity : Research explored the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related to 2-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride, and their anti-acetylcholinesterase (anti-AChE) activity. These compounds were found to be potent inhibitors of acetylcholinesterase, highlighting their potential therapeutic application (Sugimoto et al., 1990).

Biological and Chemical Analysis

  • Impurity Analysis in Pharmaceutical Compounds : A study identified and quantified impurities in cloperastine hydrochloride, a piperidine derivative. This research is crucial for quality control and safety in pharmaceutical products related to piperidine compounds (Liu et al., 2020).

properties

IUPAC Name

2-[2-(4-bromo-2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO.ClH/c1-12(2)15-11-13(17)6-7-16(15)19-10-8-14-5-3-4-9-18-14;/h6-7,11-12,14,18H,3-5,8-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTXBNRBCAHLAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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